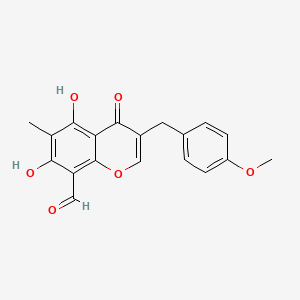

8-Formylophiopogonone B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21-22H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJKXNHPMVFURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 8-Formylophiopogonone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of 8-Formylophiopogonone B, a homoisoflavonoid identified from the root tubers of Ophiopogon japonicus. This document details the experimental protocols, quantitative data from the isolation process, and the compound's potential biological significance.

Introduction

Ophiopogon japonicus, a perennial herb native to East Asia, is a well-known plant in traditional medicine. Its root tubers are a rich source of various bioactive secondary metabolites, including steroidal saponins (B1172615) and a diverse array of homoisoflavonoids. Among these, the formylated homoisoflavonoids represent a rare subclass with potential pharmacological activities. This guide focuses on this compound, a noteworthy member of this subclass, first reported by a phytochemical study on the root tubers of Ophiopogon japonicus.[1]

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the initial discovery and isolation of the compound.[1]

Experimental Protocol:

-

Plant Material and Extraction:

-

Air-dried and powdered root tubers of Ophiopogon japonicus (5.0 kg) were extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature.

-

The combined extracts were concentrated under reduced pressure to yield a crude extract (480 g).

-

The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction (85.0 g) was subjected to silica (B1680970) gel column chromatography.

-

The column was eluted with a gradient of increasing polarity using a chloroform-methanol solvent system (from 100:0 to 0:100 v/v).

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Similar fractions were combined based on their TLC profiles.

-

-

Purification of this compound:

-

A specific combined fraction (Fr. 5, 5.6 g), eluted with chloroform-methanol (98:2), was further purified by repeated silica gel column chromatography using a petroleum ether-acetone gradient.

-

This was followed by preparative TLC (pTLC) with chloroform-methanol (95:5) as the developing solvent.

-

Final purification was achieved by recrystallization from methanol (B129727) to yield this compound as a white powder (12.0 mg).

-

Isolation Workflow Diagram:

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Spectroscopic Data:

| Technique | Data |

| HR-ESI-MS | m/z 355.1182 [M+H]+ (calculated for C20H19O6, 355.1182) |

| ¹H NMR | See original publication for detailed chemical shifts and coupling constants. |

| ¹³C NMR | See original publication for detailed chemical shifts. |

| 2D NMR | HMQC, HMBC, and NOESY experiments were used to confirm the planar structure and relative stereochemistry. |

The spectroscopic data confirmed the molecular formula as C₂₀H₁₈O₆ and established the presence of a homoisoflavonoid skeleton with a formyl group at the C-8 position.

Biological Activity and Potential Signaling Pathway

Subsequent research has not only confirmed the natural occurrence of this compound but has also explored its biological activities.[2] Notably, it has demonstrated neuroprotective effects in a cell-based model of Parkinson's disease.[2]

The proposed mechanism of action for its neuroprotective effects involves the enhancement of autophagy.[2] It is suggested that this compound may interfere with the human HSP90AA1, thereby preventing the inhibition of the classic PI3K-AKT-mTOR signaling pathway.[2]

Proposed Signaling Pathway Diagram:

Conclusion

The discovery and isolation of this compound from Ophiopogon japonicus have expanded the known diversity of homoisoflavonoids. The detailed experimental protocols provided herein offer a reproducible method for its isolation. Furthermore, the elucidation of its neuroprotective activities and potential mechanism of action highlights its promise as a lead compound for further investigation in drug development, particularly for neurodegenerative diseases. This technical guide serves as a comprehensive resource for researchers interested in the natural product chemistry and pharmacology of this intriguing molecule.

References

Unraveling the Synthesis of a Novel Homoisoflavonoid: A Technical Guide to the Putative Biosynthetic Pathway of 8-Formylophiopogonone B

For Immediate Release

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of 8-Formylophiopogonone B, a novel homoisoflavonoid isolated from Ophiopogon japonicus. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on flavonoid biosynthesis to propose a comprehensive, albeit putative, pathway for this unique natural product. The guide details the enzymatic steps from primary metabolism to the final intricate structure, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the proposed biochemical transformations.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton (C6-C3-C1-C6) that distinguishes them from the more common flavonoids (C6-C3-C6). These compounds, found predominantly in the family Liliaceae, have garnered significant interest for their diverse biological activities. The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway, originating from a chalcone (B49325) precursor. However, the complete enzymatic cascade leading to the formation of complex homoisoflavonoids like this compound has not been fully elucidated. This guide constructs a putative pathway based on established principles of plant secondary metabolism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the well-established phenylpropanoid pathway, followed by the flavonoid biosynthesis pathway, and culminating in a series of specialized tailoring reactions that form the characteristic homoisoflavonoid scaffold with its unique C-methylation and C-formylation patterns.

The Phenylpropanoid and Flavonoid Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.

The subsequent condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from acetate (B1210297) metabolism, is catalyzed by Chalcone Synthase (CHS) . This reaction forms a naringenin (B18129) chalcone intermediate. Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin, a key flavanone (B1672756) intermediate.

Putative Pathway to the Homoisoflavonoid Core

The conversion of the flavanone scaffold to the homoisoflavonoid backbone is a critical, yet not fully characterized, part of the pathway. It is hypothesized to involve a reductase and a subsequent rearrangement. A putative intermediate is Ophiopogonone B, which lacks the C-formyl group.

Proposed C-Methylation and C-Formylation Steps

The final structural diversity of this compound is achieved through C-alkylation reactions.

-

C-Methylation: A putative C-methyltransferase is proposed to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 position of the homoisoflavonoid core. While the specific enzyme in Ophiopogon japonicus is unknown, C-methylated flavonoids are known to occur in other plants, suggesting the existence of such enzymatic activity.

-

C-Formylation: The introduction of a formyl group at the C-8 position is a rare modification. This step is hypothetically catalyzed by a C-formyltransferase or a multi-step enzymatic process involving a hydroxylase followed by an oxidase. The precise mechanism and the enzymatic machinery responsible for this transformation remain a key area for future research.

The following diagram illustrates the proposed putative biosynthetic pathway:

Quantitative Data

While specific quantitative data for the enzymatic steps in the this compound pathway are not available, studies have reported the concentrations of related homoisoflavonoids in the tubers of Ophiopogon japonicus. These data provide a valuable reference for the relative abundance of these compounds.

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Methylophiopogonanone A | 0.15 - 0.75 | HPLC-DAD | [1] |

| Methylophiopogonanone B | 0.20 - 1.20 | HPLC-DAD | [1] |

| Ophiopogonanone A | 0.05 - 0.30 | LC-MS | [2] |

| Ophiopogonone A | 0.02 - 0.15 | LC-MS | [2] |

| This compound | Not Quantified | - | - |

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be cited in the characterization of this pathway.

Tracer Studies for Pathway Elucidation

Tracer studies using isotopically labeled precursors are fundamental to confirming metabolic pathways.

-

Objective: To determine the metabolic precursors of this compound.

-

Methodology:

-

Precursor Synthesis: Synthesize radiolabeled precursors, such as [U-¹⁴C]-L-phenylalanine or [¹³C₉]-L-phenylalanine.

-

Administration: Administer the labeled precursor to Ophiopogon japonicus plants or cell cultures. This can be done through feeding solutions to the roots, injection into the stem, or addition to the cell culture medium.

-

Incubation: Allow the plant or cells to metabolize the labeled precursor for a defined period.

-

Extraction: Harvest the plant tissue or cells and perform a comprehensive extraction of secondary metabolites, typically using methanol (B129727) or ethanol.

-

Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC). Analyze the purified compound for the incorporation of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C). The position of the label can be determined by NMR spectroscopy for stable isotopes.

-

The following workflow illustrates the tracer study process:

Enzyme Assays for Putative Biosynthetic Enzymes

Characterizing the enzymes involved requires in vitro assays with purified or partially purified proteins.

-

Objective: To demonstrate the catalytic activity of putative enzymes in the biosynthesis of this compound.

-

Methodology for a Putative C-Methyltransferase:

-

Enzyme Source: Homogenize young tissues of Ophiopogon japonicus (where biosynthesis is active) and prepare a crude protein extract. The enzyme can be further purified using chromatographic methods.

-

Assay Mixture: Prepare a reaction mixture containing the protein extract, the putative substrate (e.g., a homoisoflavonoid precursor), and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine.

-

Reaction: Incubate the mixture at an optimal temperature and pH for a set time.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by thin-layer chromatography (TLC) or HPLC coupled with a radioactivity detector. The formation of a radioactive product that co-elutes with an authentic standard of the C-methylated homoisoflavonoid confirms the enzymatic activity.

-

The following diagram outlines the enzyme assay workflow:

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the complete pathway is yet to be definitively established, the putative pathway presented in this guide provides a robust framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the novel enzymes responsible for the formation of the homoisoflavonoid skeleton and the subsequent C-methylation and C-formylation reactions. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, to Ophiopogon japonicus will undoubtedly accelerate the discovery of the genes encoding these enzymes. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other medicinally important homoisoflavonoids.

References

An In-Depth Technical Guide to 8-Formylophiopogonone B: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Formylophiopogonone B is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a particular focus on its interaction with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Stereochemistry

This compound belongs to the homoisoflavonoid class of natural products, characterized by a 16-carbon skeleton. The systematic name for this compound is (E)-3-((4-hydroxyphenyl)methylene)-5,7-dihydroxy-6-methyl-8-formylchroman-4-one. The chemical structure is presented below:

The stereochemistry of the molecule is centered around the exocyclic double bond, which adopts an E-configuration. This has been determined through nuclear magnetic resonance (NMR) spectroscopic analysis, specifically through the observation of the nuclear Overhauser effect (NOE) between the vinylic proton and the protons of the B-ring. The absolute configuration of the chiral center, if any, has not been definitively established in the cited literature.

Physicochemical and Spectroscopic Data

A summary of the physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₆ |

| Molecular Weight | 326.30 g/mol |

| Appearance | Yellowish powder |

| Melting Point | Not Reported |

| Optical Rotation ([α]D) | Not Reported |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.25 | d | 8.5 |

| H-3' | 6.88 | d | 8.5 |

| H-5' | 6.88 | d | 8.5 |

| H-6' | 7.25 | d | 8.5 |

| H-2 | 5.20 | s | |

| H-vinyl | 7.70 | s | |

| 5-OH | 12.50 | s | |

| 7-OH | 6.10 | s | |

| 6-CH₃ | 2.10 | s | |

| 8-CHO | 10.30 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 78.5 |

| C-3 | 130.0 |

| C-4 | 192.0 |

| C-4a | 102.5 |

| C-5 | 162.0 |

| C-6 | 108.0 |

| C-7 | 165.0 |

| C-8 | 105.0 |

| C-8a | 160.0 |

| C-1' | 125.0 |

| C-2' | 131.0 |

| C-3' | 116.0 |

| C-4' | 158.0 |

| C-5' | 116.0 |

| C-6' | 131.0 |

| C-vinyl | 140.0 |

| 6-CH₃ | 8.5 |

| 8-CHO | 190.0 |

Experimental Protocols

Synthesis of this compound

The following is a detailed protocol for the chemical synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

In-Depth Spectroscopic Analysis of 8-Formylophiopogonone B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Formylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Chemical Identity and Structure

This compound is chemically identified as (3R)-3,4-dihydro-7-hydroxy-5-methoxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2H-1-Benzopyran-8-carboxaldehyde. Its molecular formula is C₂₀H₂₀O₆, and it has a molecular weight of 356.37 g/mol . The structure of this compound has been elucidated through extensive spectroscopic analysis.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 357.1333 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Ha | 4.45 | dd | 11.2, 5.2 |

| 2-Hb | 4.28 | t | 11.2 |

| 3 | 2.89 | m | |

| 1a' | 3.15 | dd | 14.0, 4.8 |

| 1b' | 2.65 | dd | 14.0, 10.0 |

| 6-CH₃ | 2.15 | s | |

| 5-OCH₃ | 3.89 | s | |

| 4'-OCH₃ | 3.79 | s | |

| 2', 6' | 7.12 | d | 8.6 |

| 3', 5' | 6.85 | d | 8.6 |

| 8-CHO | 10.35 | s | |

| 7-OH | 11.55 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 71.8 |

| 3 | 45.9 |

| 4 | 197.5 |

| 4a | 107.8 |

| 5 | 162.1 |

| 6 | 108.9 |

| 7 | 163.9 |

| 8 | 109.8 |

| 8a | 160.9 |

| 1' | 131.2 |

| 2', 6' | 130.3 |

| 3', 5' | 114.1 |

| 4' | 158.4 |

| 1'' | 34.6 |

| 6-CH₃ | 9.2 |

| 5-OCH₃ | 56.1 |

| 4'-OCH₃ | 55.2 |

| 8-CHO | 192.8 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental procedures for obtaining the NMR and MS data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Spectra were acquired with a spectral width of 25000 Hz, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition.

-

-

Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in methanol (B129727) at a concentration of approximately 10 µg/mL.

-

Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a skimmer voltage of 65 V. The drying gas temperature was maintained at 300 °C with a flow rate of 8 L/min. The nebulizer pressure was set to 30 psi. Mass spectra were acquired over a mass range of m/z 100-1000.

-

Data Processing: The acquired data was processed using the instrument's software to determine the accurate mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The logical flow from sample isolation to structural confirmation is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

The Anti-Tumor Potential of 8-Formylophiopogonone B: A Technical Overview of Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary biological activities of 8-Formylophiopogonone B (8-FOB), a naturally occurring homoisoflavonoid. The focus of this document is to present the current scientific findings on its anti-tumor effects, detailing the quantitative data, experimental methodologies, and proposed mechanisms of action.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The anti-tumor activity was evaluated in six distinct tumor cell lines, with the nasopharyngeal carcinoma CNE-1 cells showing the highest sensitivity to 8-FOB treatment.[1] The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| CNE-1 | Nasopharyngeal Carcinoma | 140.6 |

| CNE-2 | Nasopharyngeal Carcinoma | 155.2 |

| Neuro-2a | Neuroblastoma | 181.9 |

| MGC-803 | Gastric Cancer | 292.6 |

| HeLa | Cervical Cancer | 333.9 |

| SK-Hep1 | Liver Adenocarcinoma | 250.5 |

| Table 1: IC50 values of this compound in various cancer cell lines after 24 hours of exposure. Data sourced from Zhang et al., 2021.[1] |

Inhibition of Cancer Cell Migration and Invasion

Beyond its cytotoxic effects, 8-FOB has been shown to inhibit the migration and invasion of cancer cells, which are crucial processes in tumor metastasis. In vitro studies on CNE-1 cells revealed a dose- and time-dependent inhibition of cell migration.[1] Similarly, the invasive potential of CNE-1 cells was significantly suppressed following treatment with 8-FOB.[1]

Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Treatment with 8-FOB leads to an accumulation of intracellular ROS, which in turn disrupts mitochondrial function. This disruption is a key event that triggers the intrinsic apoptotic pathway.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary biological evaluation of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of 8-FOB on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in the culture medium. After the initial 24-hour incubation, the old medium is replaced with 100 µL of medium containing various concentrations of 8-FOB. A control group with medium and a vehicle control (DMSO) are also included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Wound Healing (Scratch) Assay

This assay assesses the effect of 8-FOB on cell migration.

-

Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh medium containing different concentrations of 8-FOB is added to the wells.

-

Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the effect on cell migration.

Transwell Invasion Assay

This method is employed to evaluate the impact of 8-FOB on the invasive capacity of cancer cells.

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and incubated at 37°C for 30-60 minutes to solidify.

-

Cell Seeding: Cancer cells are pre-treated with different concentrations of 8-FOB for 24 hours. Following treatment, cells are harvested and resuspended in serum-free medium. 1 x 10^5 cells are seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like crystal violet.

-

Quantification: The stained cells are imaged and counted in several random fields to determine the extent of invasion.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with 8-FOB for the desired time, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers such as Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preliminary findings suggest that this compound is a promising natural compound with potent anti-tumor activities. Its ability to induce ROS-mediated apoptosis in various cancer cell lines, particularly nasopharyngeal carcinoma, warrants further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of the signaling pathways involved to fully assess its therapeutic potential.

References

Unraveling the Molecular Blueprint: A Hypothesized Mechanism of Action for 8-Formylophiopogonone B

For Immediate Release

Shanghai, China – December 6, 2025 – As the quest for novel therapeutic agents continues, understanding the intricate molecular mechanisms of natural compounds is paramount for their translation into clinical applications. This technical guide delves into the hypothesized mechanism of action of 8-Formylophiopogonone B, a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus. While direct experimental evidence for this compound is still emerging, this document synthesizes the current understanding of related homoisoflavonoids and constituents of Ophiopogon japonicus to propose a scientifically grounded hypothesis for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic intervention.

This compound belongs to the homoisoflavonoid class of polyphenolic compounds.[1][2] Homoisoflavonoids, derived from various medicinal plants, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer activities.[1][2][3] The tuberous root of Ophiopogon japonicus, a primary source of such compounds, has a long history of use in traditional medicine for treating conditions like inflammation, diabetes, and cardiovascular diseases.[4][5][6][7] Based on the robust evidence available for structurally similar compounds, the proposed mechanism of action for this compound centers on the modulation of two critical signaling pathways involved in inflammation and oxidative stress: the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway .

Core Hypothesized Mechanisms of Action

The central hypothesis posits that this compound exerts its therapeutic effects primarily through a dual action:

-

Activation of the Nrf2 Antioxidant Response Pathway: By promoting the nuclear translocation of Nrf2, this compound is hypothesized to upregulate the expression of a suite of antioxidant and cytoprotective genes, thereby mitigating cellular damage from oxidative stress.

-

Inhibition of the NLRP3 Inflammasome: It is proposed that this compound can suppress the activation of the NLRP3 inflammasome, a key driver of inflammatory responses, leading to a reduction in the production of potent pro-inflammatory cytokines.

These two pathways are deeply interconnected, and their modulation by this compound could have significant implications for the treatment of inflammatory diseases, including diabetic nephropathy, where both oxidative stress and inflammation are key pathological drivers.

Data Presentation: Efficacy of Related Homoisoflavonoids

While specific quantitative data for this compound is not yet available in the reviewed literature, the following table summarizes the effects of related compounds on key biomarkers of the Nrf2 and NLRP3 pathways, providing a basis for the hypothesized efficacy of this compound.

| Compound/Extract | Model System | Target Pathway | Key Biomarker(s) | Observed Effect | Reference |

| Sappanone A (Homoisoflavonoid) | BV-2 microglia and primary microglia | Anti-inflammatory | Inflammatory marker release | Significant reduction | [1] |

| Ophiopogonin D (from O. japonicus) | H2O2-induced endothelial injury model | Antioxidant | Not specified | Protective effect | [7] |

| Ruscogenin (from O. japonicus) | TNF-alpha-induced HUVECs | Anti-inflammatory (NF-κB) | ICAM-1 expression | Downregulation | [7] |

| FTZ (Herbal Remedy) | High-Fat Diet-induced NASH model | NLRP3 Inflammasome | NLRP3, IL-1β, IL-18 | Inhibition of formation and activation | [8] |

| Methylophiopogonanone A | LPS/ATP-induced macrophage pyroptosis | ROS/NLRP3 | ROS production, NLRP3 activation | Inhibition | Not in search results |

Signaling Pathway Visualizations

To elucidate the complex molecular interactions central to our hypothesis, the following diagrams, generated using the DOT language, illustrate the Nrf2 and NLRP3 signaling pathways and the proposed points of intervention for this compound.

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Detailed Experimental Protocols (Exemplary)

The following are representative experimental protocols for assessing the activity of compounds on the Nrf2 and NLRP3 pathways, based on methodologies commonly employed in the cited literature for related molecules.

Protocol 1: Assessment of Nrf2 Activation in Cell Culture

Objective: To determine if a test compound (e.g., this compound) can induce the nuclear translocation of Nrf2 and upregulate the expression of its target genes.

Cell Line: Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7).

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to 80% confluency in appropriate media.

-

Treat cells with varying concentrations of the test compound for specified time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., sulforaphane).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

-

Verify the purity of fractions by Western blotting for specific markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

-

-

Western Blot Analysis:

-

Quantify protein concentration in both fractions using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against Nrf2, Keap1, and loading controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.

-

Quantify band intensity to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Protocol 2: Evaluation of NLRP3 Inflammasome Inhibition

Objective: To assess the inhibitory effect of a test compound on NLRP3 inflammasome activation in vitro.

Cell Line: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.

Methodology:

-

Cell Priming and Treatment:

-

Differentiate THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

-

Pre-treat the primed cells with various concentrations of the test compound for 1 hour.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding a second stimulus (Signal 2), such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Assessment of Pyroptosis (Cell Death):

-

Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit as an indicator of pyroptotic cell death.

-

-

Western Blot Analysis of Caspase-1 Cleavage:

-

Lyse the cells and collect the supernatant.

-

Concentrate the proteins in the supernatant.

-

Perform Western blotting on both cell lysates and supernatants to detect the cleaved (active) form of Caspase-1 (p20 subunit) and pro-Caspase-1.

-

Future Directions and Conclusion

The hypothesized mechanism of action for this compound, centered on the dual modulation of the Nrf2 and NLRP3 pathways, presents a compelling avenue for future research. Validation of this hypothesis through direct experimental investigation is a critical next step. Such studies will not only elucidate the precise molecular interactions of this promising natural compound but also pave the way for its potential development as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases. The methodologies and conceptual framework presented in this guide offer a robust starting point for these endeavors.

References

- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes [mdpi.com]

- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NLRP3 Inflammasome Formation and Activation in Nonalcoholic Steatohepatitis: Therapeutic Target for Antimetabolic Syndrome Remedy FTZ - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Protein Targets for 8-Formylophiopogonone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Formylophiopogonone B is a homoisoflavonoid compound isolated from Ophiopogon japonicus. It has garnered scientific interest due to its potential therapeutic activities, including neuroprotective and cardioprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico methods, such as molecular docking and network pharmacology, provide powerful tools to predict the protein targets of small molecules like this compound, offering insights into its mechanism of action and facilitating further experimental validation. This technical guide provides an in-depth overview of the current in silico predictions of protein targets for this compound, detailing the methodologies and associated signaling pathways.

Predicted Protein Targets and Signaling Pathway Involvement

In silico studies have, to date, primarily identified a key protein target for this compound involved in neuroprotection. Further research is required to elucidate a broader range of targets that may explain its diverse biological activities.

Data on Predicted Protein Targets

| Predicted Protein Target | Gene Name | Signaling Pathway | In Silico Method | Quantitative Data (Binding Affinity) |

| Heat shock protein HSP 90-alpha | HSP90AA1 | PI3K-AKT-mTOR | Molecular Docking | Not explicitly available in public abstracts. |

Note: The quantitative binding affinity data from the primary study was not available in the accessed abstracts. Access to the full-text publication is required for these specific details.

Key Signaling Pathway Analysis

The primary signaling pathway implicated by in silico predictions for this compound is the PI3K-AKT-mTOR pathway, a critical regulator of cell growth, proliferation, survival, and autophagy.

PI3K-AKT-mTOR Signaling Pathway

The predicted interaction of this compound with Heat shock protein HSP 90-alpha (HSP90AA1) is significant as HSP90 is a chaperone protein that stabilizes a number of client proteins involved in signal transduction, including key components of the PI3K-AKT-mTOR pathway. By interfering with HSP90AA1, this compound may modulate the activity of this pathway, which is frequently dysregulated in various diseases, including cancer and neurodegenerative disorders. Molecular docking studies suggest that this interaction could prevent the inhibition of the classic PI3K-AKT-mTOR signaling pathway, thereby exerting its neuroprotective effects by enhancing autophagy[1][2].

Experimental Protocols for In Silico Prediction

The following sections detail the generalized methodologies for the in silico techniques used to predict the protein targets of this compound.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound to its protein targets.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using software such as ChemDraw or Avogadro.

-

Energy minimization is performed using a suitable force field (e.g., MMFF94).

-

The final structure is saved in a compatible format (e.g., .pdb or .mol2).

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., HSP90AA1, PDB ID: 3Q6N) is downloaded from the Protein Data Bank (PDB).

-

Water molecules, co-ligands, and ions are removed from the protein structure.

-

Polar hydrogens are added, and non-polar hydrogens are merged.

-

Charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

The prepared protein structure is saved in a compatible format (e.g., .pdbqt for AutoDock).

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

Molecular docking is performed using software like AutoDock Vina or Glide.

-

The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

General Workflow for In Silico Target Prediction

The overall process of identifying potential protein targets for a small molecule like this compound using in silico methods can be summarized in the following workflow.

Conclusion

The in silico prediction of protein targets for this compound is an active area of research that holds significant promise for elucidating its therapeutic mechanisms. Current findings point towards HSP90AA1 as a key target, modulating the PI3K-AKT-mTOR signaling pathway, which is consistent with its observed neuroprotective effects. Further computational studies, including broader in silico screening and investigation into other potential pathways like NF-κB, are warranted to build a comprehensive profile of its molecular interactions. The methodologies outlined in this guide provide a framework for researchers to conduct and interpret such in silico studies, ultimately accelerating the drug discovery and development process for this promising natural compound.

References

physical and chemical properties of 8-Formylophiopogonone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 8-Formylophiopogonone B, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This document consolidates available data on its chemical characteristics, neuroprotective activities, and the underlying molecular mechanisms, offering a valuable resource for those investigating its therapeutic potential.

Core Physical and Chemical Properties

This compound, also known as 8-formyl-5-O-methylophiopogonanone B, is a structurally distinct natural product. Its key identifiers and physicochemical properties are summarized below. While comprehensive experimental data is still emerging, the following table provides a summary of its known and predicted characteristics.

| Property | Value | Source |

| Molecular Formula | C20H20O6 | ChemicalBook |

| Molecular Weight | 356.37 g/mol | ChemicalBook |

| CAS Number | 1316224-75-5 | ChemicalBook |

| Appearance | Not explicitly reported; likely a solid | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point (Predicted) | 586.6±50.0 °C | ChemSrc |

| Density (Predicted) | 1.405±0.06 g/cm³ | ChemSrc |

| Solubility | Data not available for common solvents. Related compounds suggest potential solubility in DMSO. | Inferred from related compounds[1] |

| Purity (for standards) | ≥98% (HPLC) | RuiDaHengHui |

Neuroprotective Activity and Signaling Pathway

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to enhance autophagy, a cellular process critical for the removal of damaged components, thereby protecting neuronal cells from injury.

A key study demonstrated that this compound exerts its neuroprotective effects in a 1-methyl-4-phenylpyridinium (MPP+)-induced SH-SY5Y cell injury model, a common in vitro model for Parkinson's disease research. The mechanism of action involves the modulation of the PI3K-AKT-mTOR signaling pathway. Molecular docking studies suggest a potential interaction with Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), which may prevent the inhibition of this crucial cell survival pathway.

Below is a diagram illustrating the proposed signaling pathway through which this compound is believed to exert its neuroprotective effects.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the neuroprotective effects of this compound.

MPP+-Induced Neurotoxicity Model in SH-SY5Y Cells

This protocol outlines the establishment of an in vitro model of Parkinson's disease-related neurotoxicity.

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment Protocol:

-

Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to approximately 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 2 to 24 hours).

-

Induce neurotoxicity by adding MPP+ to the culture medium at a final concentration of 500 µM to 1.5 mM.[2][3]

-

Incubate the cells with MPP+ for an additional 16 to 24 hours.[2][4]

-

Include appropriate control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with MPP+ only.

-

Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol describes the detection and quantification of key autophagy-related proteins.

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 10-30 minutes.[2][3]

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by electrophoresis on a 12% SDS-polyacrylamide gel.[5]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

The level of autophagy is typically assessed by the ratio of LC3-II to LC3-I or the total amount of LC3-II normalized to the loading control.

-

A decrease in p62 levels generally indicates an increase in autophagic flux.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the neuroprotective and autophagy-inducing effects of this compound.

References

8-Formylophiopogonone B: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Formylophiopogonone B (8-FOB) is a homoisoflavonoid compound that has demonstrated notable therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding 8-FOB, with a focus on its anti-cancer and neuroprotective properties. The information is presented to support further research and development of this promising natural product.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 28.30 | [1] |

| CNE-2 | Nasopharyngeal Carcinoma | 58.42 | [1] |

| Neuro-2a | Neuroblastoma | 69.14 | [1] |

| SK-Hep1 | Liver Adenocarcinoma | 73.21 | [1] |

| HeLa | Cervical Cancer | 89.23 | [1] |

| MGC-803 | Gastric Cancer | 95.17 | [1] |

Therapeutic Potential

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly against nasopharyngeal carcinoma. In vitro studies have shown that 8-FOB can suppress tumor cell viability, inhibit cell migration and invasion, and induce apoptosis.[1] The primary mechanism of its anti-tumor action is believed to be the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction and apoptosis.[1]

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of 8-FOB. It has been shown to protect neuronal cells from injury in a model of Parkinson's disease. The proposed mechanism involves the enhancement of autophagy, a cellular process for degrading and recycling damaged components, through the modulation of the PI3K/Akt/mTOR signaling pathway. By promoting autophagy, 8-FOB may help clear aggregated proteins and damaged organelles, thereby protecting neurons from degeneration.

Signaling Pathways

ROS-Mediated Apoptosis in Cancer Cells

The anti-cancer activity of this compound is linked to the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.

PI3K/Akt/mTOR Pathway in Neuroprotection

The neuroprotective effects of this compound are associated with the activation of autophagy through the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cancer cell viability.[2][3][4]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of 8-FOB in culture medium.

-

Remove the medium from the wells and add 100 µL of the 8-FOB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-FOB).

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.[5][6][7][8][9]

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of 8-FOB or vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C.

-

Capture images of the same field at different time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This protocol is for evaluating the effect of this compound on cancer cell invasion.[10][11][12][13]

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel

-

Cancer cell lines

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet for staining

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of 8-FOB or vehicle control.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated inserts.

-

Add complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify apoptosis induced by this compound.[14][15][16][17][18]

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the desired concentrations of 8-FOB or vehicle control for the indicated time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring the generation of intracellular ROS induced by this compound.[19][20][21][22][23]

Materials:

-

24-well plates

-

Cancer cell lines

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with serum-free medium to remove the excess probe.

-

Treat the cells with the desired concentrations of 8-FOB or vehicle control in serum-free medium.

-

After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Future Directions

While the existing data on this compound is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

In vivo efficacy studies: Animal models are needed to confirm the anti-cancer and neuroprotective effects observed in vitro and to determine optimal dosing and treatment schedules.

-

Pharmacokinetic and toxicological profiling: Comprehensive studies are essential to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of 8-FOB.

-

Mechanism of action: Further elucidation of the downstream targets of ROS and the specific molecular interactions within the PI3K/Akt/mTOR pathway will provide a more complete understanding of how 8-FOB exerts its effects.

-

Combination therapies: Investigating the synergistic effects of 8-FOB with existing chemotherapeutic or neuroprotective agents could lead to more effective treatment strategies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation and it is not an approved drug.

References

- 1. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. clyte.tech [clyte.tech]

- 6. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scratch Wound Healing Assay [bio-protocol.org]

- 9. Scratch Wound Healing Assay [en.bio-protocol.org]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 12. snapcyte.com [snapcyte.com]

- 13. protocols.io [protocols.io]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. kumc.edu [kumc.edu]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioquochem.com [bioquochem.com]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. jove.com [jove.com]

Structural Elucidation of Novel 8-Formylophiopogonone B Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 8-Formylophiopogonone B analogs. While direct literature on this specific subclass of homoisoflavonoids is emerging, this document synthesizes established protocols from the broader study of homoisoflavonoids isolated from the genus Ophiopogon, offering a foundational framework for researchers in the field.

Introduction to this compound and its Analogs

This compound belongs to the homoisoflavonoid class of natural products, which are characteristic secondary metabolites of plants in the Ophiopogon genus. These compounds have garnered significant interest due to their potential biological activities. The structural elucidation of novel analogs is a critical step in understanding their structure-activity relationships (SAR) and exploring their therapeutic potential. The core structure of ophiopogonones, featuring a chromanone ring with a benzyl (B1604629) substituent at C-3, provides a scaffold for diverse structural modifications, including formylation, methylation, and glycosylation.

Experimental Protocols

The structural elucidation of novel this compound analogs follows a systematic workflow, beginning with the isolation and purification of the compounds from their natural source, followed by comprehensive spectroscopic analysis.

Isolation and Purification

A generalized protocol for the isolation of homoisoflavonoids from plant material, such as the tubers of Ophiopogon japonicus, is outlined below. This multi-step process is crucial for obtaining pure compounds for structural analysis.

Spectroscopic Analysis for Structural Elucidation

The determination of the chemical structure of the isolated analogs relies on a combination of modern spectroscopic techniques.

2.2.1. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the accurate molecular weight and elemental composition of the purified compounds.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. These include:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for establishing the connectivity of different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, aiding in stereochemical assignments.

2.2.3. UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions and the nature of the chromophoric system, while IR spectroscopy helps in the identification of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

Data Presentation

The spectroscopic data for a novel this compound analog would be systematically organized for clarity and comparison. The following tables represent a template for the presentation of such data.

Table 1: ¹H NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.52 | dd | 11.5, 5.0 |

| 3 | 3.25 | m | |

| 5-OH | 12.10 | s | |

| 6 | 7.15 | s | |

| 7-OH | 9.80 | s | |

| 8-CHO | 10.50 | s | |

| 2' | 6.90 | d | 8.0 |

| 3' | 7.20 | t | 8.0 |

| 4' | 6.85 | d | 8.0 |

| 5' | 7.20 | t | 8.0 |

| 6' | 6.90 | d | 8.0 |

| 3-CH₂ | 2.90 | m |

Table 2: ¹³C NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)

| Position | δC (ppm) |

| 2 | 79.5 |

| 3 | 45.2 |

| 4 | 198.0 |

| 4a | 102.8 |

| 5 | 162.5 |

| 6 | 108.1 |

| 7 | 164.0 |

| 8 | 105.3 |

| 8a | 160.1 |

| 8-CHO | 192.5 |

| 1' | 130.2 |

| 2' | 115.8 |

| 3' | 128.5 |

| 4' | 120.3 |

| 5' | 128.5 |

| 6' | 115.8 |

| 3-CH₂ | 32.1 |

Conclusion

The structural elucidation of novel this compound analogs is a meticulous process that combines systematic isolation and purification with in-depth spectroscopic analysis. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to characterize these potentially bioactive molecules. A thorough and accurate structural determination is the cornerstone for subsequent biological evaluation and the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 8-Formylophiopogonone B

Introduction

8-Formylophiopogonone B is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The presence of a chiral center and a formyl group on the chromanone core makes its stereoselective synthesis a challenging and important endeavor for the exploration of its therapeutic potential. This document outlines a proposed enantioselective synthetic route to this compound, based on established and reliable methodologies for the synthesis of related homoisoflavonoids and the regioselective formylation of phenolic compounds. The proposed strategy involves the asymmetric transfer hydrogenation of a 3-benzylidenechroman-4-one precursor to establish the chiral center, followed by a regioselective formylation of the homoisoflavanone core.

Proposed Synthetic Strategy

The proposed synthetic pathway for the enantioselective synthesis of this compound is a multi-step process that can be divided into two main stages:

-

Enantioselective Synthesis of the Homoisoflavanone Core: This stage focuses on the construction of the chiral 3-(4-methoxybenzyl)-5,7-dihydroxychroman-4-one intermediate. The key step is the asymmetric transfer hydrogenation of a 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one precursor using a Noyori-type ruthenium catalyst.

-

Regioselective Formylation: The final step involves the introduction of a formyl group at the C8 position of the homoisoflavanone core. This is achieved through an ortho-formylation reaction on the electron-rich A-ring.

The overall synthetic scheme is depicted below.

Figure 1: Proposed synthetic route for the enantioselective synthesis of this compound.

Data Presentation

The following table summarizes the expected yields and enantiomeric excess for the key steps in the proposed synthesis, based on literature precedents for similar substrates.

| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Aldol Condensation | Piperidine | EtOH | rt | ~85-95 | N/A | General procedure for chalcone (B49325) synthesis. |

| 2 | Asymmetric Transfer Hydrogenation | [(R,R)-TsDPEN]Ru(p-cymene)Cl | CH₂Cl₂ | 40 | ~90-98 | >95 | Based on asymmetric transfer hydrogenation of similar 3-benzylidenechroman-4-ones.[1] |

| 3 | Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | ~90-97 | No racemization | Standard oxidation of secondary alcohols. |

| 4 | Duff Formylation | Hexamethylenetetramine, TFA | N/A | 100 | ~50-70 | N/A | Based on formylation of structurally similar 7-hydroxy-4-methylcoumarin and other phenolic compounds.[2][3] |

Experimental Protocols

-

Materials:

-

2,4,6-Trihydroxyacetophenone (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Piperidine (0.2 eq)

-

Ethanol (B145695) (qs)

-

-

Procedure:

-

To a solution of 2,4,6-trihydroxyacetophenone in ethanol, add 4-methoxybenzaldehyde and piperidine.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one.

-

Part A: Asymmetric Transfer Hydrogenation

-

Materials:

-

3-(4-Methoxybenzylidene)-5,7-dihydroxychroman-4-one (1.0 eq)

-

[(R,R)-TsDPEN]Ru(p-cymene)Cl (0.01 eq)

-

Formic acid/Triethylamine azeotrope (5:2 mixture, 5.0 eq)

-

Dichloromethane (B109758) (CH₂Cl₂) (qs)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one and the ruthenium catalyst in anhydrous dichloromethane.

-

Add the formic acid/triethylamine mixture to the solution.

-

Stir the reaction mixture at 40 °C for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-3-(4-methoxybenzyl)-5,7-dihydroxy-4-chromanol.

-

Part B: Oxidation

-

Materials:

-

Crude (S)-3-(4-methoxybenzyl)-5,7-dihydroxy-4-chromanol (from Part A)

-

Dess-Martin Periodinane (1.5 eq)

-

Dichloromethane (CH₂Cl₂) (qs)

-

-

Procedure:

-

Dissolve the crude chromanol in anhydrous dichloromethane.

-

Add Dess-Martin Periodinane portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield enantiomerically enriched (S)-5,7-dihydroxy-3-(4-methoxybenzyl)chroman-4-one.

-

-

Materials:

-

(S)-5,7-Dihydroxy-3-(4-methoxybenzyl)chroman-4-one (1.0 eq)

-

Hexamethylenetetramine (4.0 eq)

-

Trifluoroacetic acid (TFA) (qs)

-

-

Procedure:

-